3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,8-13)11(16)15-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWKXDZNPMTUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond can be broken down by water or enzymes, yielding propanoic acid and 4-cyanophenyl amine.
Nucleophilic Substitution: The chlorine atom is susceptible to substitution by other nucleophiles depending on reaction conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water or acidic/basic conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Propanoic acid and 4-cyanophenyl amine.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Potential
Research has indicated that compounds similar to 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide exhibit significant anti-inflammatory properties. For instance, preliminary studies have shown that related compounds can modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests a potential application in treating inflammatory diseases, where reducing these cytokines can alleviate symptoms .
1.2 Molecular Docking Studies
Molecular docking studies have been conducted to investigate the binding affinity of this compound with various molecular targets implicated in inflammation and pain pathways. The results indicate promising interactions with enzymes such as COX-2 and iNOS, which are critical in the inflammatory response .
Agrochemical Applications
2.1 Herbicidal Properties
The compound has been explored for its herbicidal properties, particularly in formulations aimed at controlling unwanted vegetation in agricultural settings. Its structural characteristics allow it to interact effectively with plant growth processes, making it a candidate for developing new herbicides .
Materials Science
3.1 Advanced Battery Technologies
This compound has also found applications in advanced battery technologies. Research indicates that it can be used as a component in battery electrolyte formulations, enhancing the conductivity and overall performance of batteries .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory drug development | Significant reduction of IL-1β and TNFα production |
| Agrochemicals | Herbicide formulation | Effective control of specific weed species |
| Materials Science | Battery electrolyte component | Improved conductivity and battery performance |
Case Studies
Case Study 1: Anti-inflammatory Activity
A study demonstrated that a derivative of this compound significantly reduced paw edema in CFA-induced models, showcasing its potential as an anti-inflammatory agent . The dosage-dependent effect observed indicates its viability for therapeutic use.
Case Study 2: Herbicidal Efficacy
Field trials assessing the herbicidal efficacy of formulations containing this compound showed a marked reduction in weed populations without adversely affecting crop yield. This highlights its potential application in sustainable agriculture practices .
Mechanism of Action
The exact mechanism of action for 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in disease processes. Further research is needed to elucidate the precise mechanisms by which this compound operates.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups: The cyano group in the target compound likely reduces electron density on the aromatic ring compared to methoxy or hydroxyl substituents, affecting solubility and reactivity .
- Steric effects : 2,2-Dimethyl groups in the target compound may hinder intermolecular interactions, contrasting with less bulky analogs like 3-chloro-N-(4-methoxyphenyl)propanamide .
Physicochemical Properties
Crystallographic Data
Implications :
Recommendations :
- Conduct systematic crystallographic studies to elucidate hydrogen-bonding patterns.
- Explore biological screening for antimicrobial or anticancer activities.
Biological Activity
3-Chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the fields of cancer treatment and inflammation. This article reviews its biological activity, synthesis, and potential therapeutic applications based on the available literature.
- Molecular Formula : C12H13ClN2O
- Molecular Weight : 236.7 g/mol
- CAS Number : 478261-84-6
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyanobenzyl chloride with 2,2-dimethylpropanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually conducted under heated conditions to facilitate the formation of the amide bond .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Prostate Cancer
The mechanism behind its anticancer effects is believed to involve the modulation of specific molecular targets associated with tumor growth and proliferation. However, detailed mechanisms remain to be fully elucidated .
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. It has been explored as a potential therapeutic agent for treating inflammation-related diseases such as arthritis. The exact pathways through which it exerts these effects are still under investigation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide | Additional chlorine on the phenyl ring | Similar anticancer properties |
| 3-chloro-N-(4-cyanophenyl)propanamide | Lacks dimethyl groups | Moderate biological activity |
The unique structural features of this compound, such as the cyano group on the phenyl ring and the chlorine atom on the propanamide backbone, contribute to its distinct biological activities compared to similar compounds .
Case Studies and Research Findings
- Study on Antitumor Activity : A study conducted by researchers evaluated various derivatives of pyrazole compounds, including those structurally related to this compound. Results indicated that modifications could enhance antitumor efficacy against castration-resistant prostate cancer models in mice .
- Inflammation Research : Another study explored compounds similar to this compound for their potential in treating inflammatory diseases. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro.
Q & A
Q. What are the optimal synthetic routes for 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) are synthesized using substituted anilines and chloro-propanamide derivatives under reflux in aprotic solvents like dichloromethane or acetonitrile . Yields (75–84%) depend on stoichiometric ratios, temperature control, and catalyst selection (e.g., triethylamine for acid scavenging).
- Key Parameters :
| Reaction Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Amide coupling | DCM | Et₃N | 40–50 | 80–84 |
| Cyclization | MeCN | None | 80 | 75 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical peaks should researchers prioritize?
- Methodological Answer :
- ¹³C NMR : Look for peaks at δ 170–175 ppm (amide carbonyl) and δ 110–120 ppm (cyano group). For example, in structurally similar propanamides, the 2,2-dimethyl group appears as two singlet peaks near δ 25–30 ppm .
- X-ray Crystallography : Resolve torsional angles (e.g., C—C—N—C) to confirm steric effects from the dimethyl group. Hydrogen bonding patterns (N—H⋯O) in the crystal lattice can stabilize the structure .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use glove boxes or fume hoods to avoid inhalation/contact with skin (chloro and cyano groups are toxic).
- Quench waste with 10% sodium bicarbonate before disposal to neutralize reactive intermediates .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) optimize the synthesis and predict regioselectivity?
- Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states to predict reaction pathways. For example, ICReDD’s workflow combines quantum mechanics with experimental data to identify optimal conditions (e.g., solvent polarity effects on cyano group reactivity) .
- Case Study : DFT-guided synthesis reduced trial-and-error iterations by 60% for analogous chloro-propanamides .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Statistical Validation : Replicate assays ≥3 times with positive/negative controls. For example, discrepancies in IC₅₀ values may arise from assay pH or solvent (DMSO vs. ethanol).
- Structural Analog Comparison : Test derivatives (e.g., 3-chloro-N-(3,4-difluorophenyl)propanamide) to isolate substituent effects .
Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
Q. How does the electron-withdrawing cyano group influence reactivity in cross-coupling reactions?
- Methodological Answer : The cyano group deactivates the aromatic ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura coupling, use Pd(OAc)₂ with SPhos ligand to enhance turnover for sterically hindered aryl chlorides .
Data Contradiction Analysis
Q. Why do solubility measurements vary significantly across studies, and how can this be mitigated?
- Methodological Answer :
- Solvent Purity : Ensure HPLC-grade solvents (e.g., DMSO) are anhydrous.
- Temperature Control : Use a thermostated bath (±0.1°C). For example, solubility in DMSO ranges from 12–18 mg/mL at 25°C due to hygroscopic solvent degradation .
Application-Oriented Questions
Q. What in silico tools predict the pharmacokinetic profile of this compound for medicinal chemistry applications?
- Methodological Answer :
- ADMET Prediction : SwissADME or pkCSM models assess logP (∼2.8) and CYP450 inhibition risks. The cyano group may reduce BBB penetration but enhance metabolic stability .
Q. How can this compound serve as a precursor for agrochemicals, and what functionalization steps are required?
- Methodological Answer :
- Derivatization : Introduce thiourea or sulfonamide groups via nucleophilic substitution at the chloro position. For example, reaction with sodium thiocyanate yields herbicidal derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
